

Application Notes: WAY-100635 in Discriminative Stimulus Studies

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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B15614879

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Introduction

WAY-100635 is a compound widely recognized in pharmacology for its high affinity and selectivity as a silent antagonist for the serotonin 5-HT_{1A} receptor.^{[1][2]} It has been an invaluable tool in characterizing the physiological and behavioral roles of this receptor.^{[1][2]} However, emerging evidence has revealed that WAY-100635 also possesses significant affinity and agonist activity at the dopamine D₄ receptor, a finding that necessitates a re-evaluation of its "selective" antagonist profile.^{[3][4]} In the context of discriminative stimulus studies, WAY-100635 has been used in two primary applications: as an antagonist to block the discriminative stimulus effects of 5-HT_{1A} agonists and as a training drug to establish a discriminative stimulus itself.

Pharmacological Profile

WAY-100635 exhibits a high binding affinity for the 5-HT_{1A} receptor, with a pIC₅₀ of 8.87, demonstrating over 100-fold selectivity for this site compared to other major central nervous system receptors in initial characterizations.^[2] Functionally, it acts as a silent antagonist, potently blocking the effects of 5-HT_{1A} agonists without demonstrating intrinsic agonist activity at this receptor.^[2]

More recent studies have shown that WAY-100635 is also a potent agonist at the dopamine D₄ receptor.^{[3][4]} This dual activity is crucial for interpreting results from discriminative stimulus paradigms. When WAY-100635 is used as a training drug, its discriminative stimulus effects in rats have been shown to be mediated by the activation of D₄ receptors, not by its 5-HT_{1A}

antagonist properties.[3] This was demonstrated by the complete blockade of the WAY-100635 cue by selective D4 antagonists, while 5-HT1A agonists did not alter the discriminative stimulus effects.[3]

Applications in Discriminative Stimulus Research

- **Antagonism of 5-HT1A Agonist Cues:** WAY-100635 is effectively used to confirm that the discriminative stimulus produced by a compound is mediated by the 5-HT1A receptor. For example, it completely blocks the discriminative cue of the prototypical 5-HT1A agonist, 8-OH-DPAT.[5] This application is critical for elucidating the mechanism of action of novel psychoactive compounds.
- **Establishing a Discriminative Stimulus:** WAY-100635 itself can serve as a training drug to establish a discriminative stimulus.[3] Studies have shown that rats can be trained to discriminate WAY-100635 from saline.[3] This allows for the investigation of the neurochemical basis of its subjective effects, which have been attributed to its D4 agonist properties.[3]

Experimental Protocols

Protocol 1: Establishment of WAY-100635 as a Discriminative Stimulus

This protocol is adapted from studies where rats were trained to discriminate WAY-100635 from saline.[3]

1. Subjects:

- Male Sprague-Dawley rats.[3]

2. Apparatus:

- Standard two-lever operant conditioning chambers.
- Each chamber is equipped with a food pellet dispenser.

3. Training Procedure:

- **Food Deprivation:** Rats are maintained at 85-90% of their free-feeding body weight.

- Shaping: Rats are trained to press the levers for food reinforcement on a continuous reinforcement schedule, which is progressively increased to a fixed-ratio (FR) 50 schedule (i.e., 50 lever presses are required for one food pellet).[3]
- Discrimination Training:
 - Animals are administered WAY-100635 (e.g., 10 μ mol/kg, intraperitoneally) or saline 15-30 minutes before being placed in the operant chamber.[3]
 - On days when WAY-100635 is administered, responses on the designated "drug" lever are reinforced. Responses on the "saline" lever have no consequence.
 - On days when saline is administered, responses on the designated "saline" lever are reinforced. Responses on the "drug" lever are of no consequence.
 - Training sessions are typically 15-30 minutes long and are conducted daily.
 - The training drug and vehicle are administered in a double-alternation sequence (e.g., Drug, Drug, Saline, Saline).
- Criterion for Discrimination: Training continues until the rats consistently complete at least 85% of their total responses on the correct lever before the delivery of the first reinforcer for at least 8 out of 10 consecutive sessions.[3] Rats trained to discriminate 10 μ mol/kg of WAY-100635 from saline achieved this criterion after approximately 35 training sessions.[3]

4. Testing Procedure:

- Substitution Tests: To determine if other compounds produce a similar discriminative stimulus, various doses of the test drug are administered before the session. The percentage of responses on the drug-appropriate lever is measured.
- Antagonism Tests: To identify the receptor system mediating the discriminative stimulus, a potential antagonist is administered prior to the administration of WAY-100635. A blockade of the WAY-100635 cue is indicated by a shift of responding to the saline lever.

Protocol 2: Antagonism of a 5-HT_{1A} Agonist Cue with WAY-100635

This protocol is based on studies where WAY-100635 was used to block the discriminative stimulus effects of 8-OH-DPAT.[\[5\]](#)

1. Subjects:

- Male and female Sprague-Dawley rats.[\[6\]](#)

2. Apparatus:

- Standard two-lever operant conditioning chambers with food reinforcement.

3. Training Procedure:

- Rats are trained to discriminate a 5-HT_{1A} agonist (e.g., 0.1 mg/kg 8-OH-DPAT, intraperitoneally) from saline using a similar procedure as described in Protocol 1.[\[6\]](#)

4. Testing Procedure:

- Antagonism Test:
 - Once the discrimination is established, antagonism tests are conducted.
 - WAY-100635 (e.g., 1 mg/kg, subcutaneously) is administered 40 minutes prior to the administration of the training drug (e.g., 0.1 mg/kg 8-OH-DPAT, 20-minute pretreatment).[\[6\]](#)
 - The percentage of responses on the drug-appropriate lever is measured. A significant reduction in drug-lever responding indicates antagonism. In such studies, WAY-100635 pretreatment almost completely blocks the discriminative stimulus effects of 8-OH-DPAT.[\[5\]](#)

Data Presentation

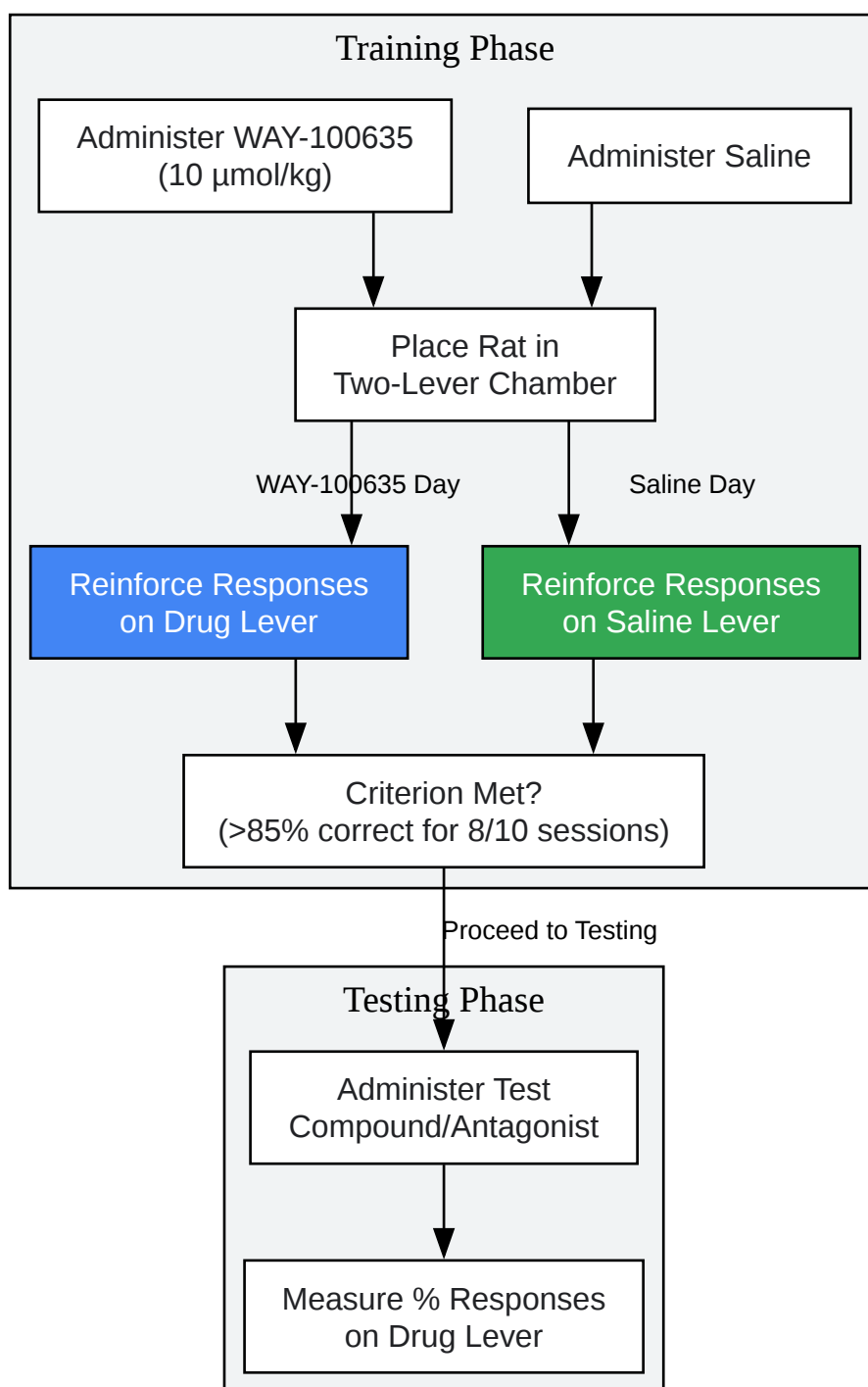
Table 1: Discriminative Stimulus Effects of WAY-100635 in Rats

Parameter	Value	Reference
Training Dose	10 $\mu\text{mol/kg}$	[3]
Mean Effective Dose (ED50)	3.44 $\mu\text{mol/kg}$	[3]
Animal Model	Male Sprague-Dawley Rats	[3]
Training Schedule	Fixed Ratio (FR) 50	[3]
Sessions to Criterion	~35	[3]

Table 2: Antagonism of WAY-100635 and 8-OH-DPAT Cues

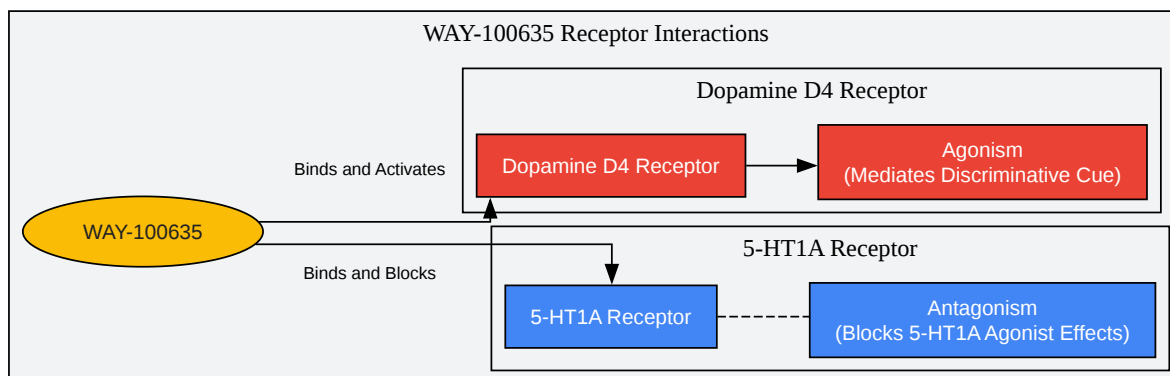
Training Drug	Antagonist	Antagonist Dose	Effect on Drug Cue	Reference
WAY-100635 (10 $\mu\text{mol/kg}$)	Sonepiprazole (D4 antagonist)	Not specified	Complete Blockade	[3]
WAY-100635 (10 $\mu\text{mol/kg}$)	A-381393 (D4 antagonist)	Not specified	Complete Blockade	[3]
8-OH-DPAT (0.1 mg/kg)	WAY-100635	1 mg/kg	Complete Blockade	[5][6]

Visualizations



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Caption: Workflow for a WAY-100635 drug discrimination study.



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Caption: Dual receptor activity of WAY-100635.

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References

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